

# Initial Studies of PLX2853 (OPN-2853) in Myelofibrosis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | PLX2853  |           |
| Cat. No.:            | B1574676 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Executive Summary**

Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. While JAK inhibitors, such as ruxolitinib, have become the standard of care, many patients experience a suboptimal response or lose response over time. This has spurred the investigation of novel therapeutic strategies, including the targeting of epigenetic regulators. **PLX2853** (also known as OPN-2853) is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are critical readers of histone acetylation marks and regulators of gene transcription. Initial studies have explored the potential of **PLX2853** as a therapeutic agent in myelofibrosis, particularly in combination with ruxolitinib. This technical guide provides a comprehensive overview of the foundational preclinical and clinical studies of **PLX2853** in the context of myelofibrosis.

# Introduction to PLX2853 and its Mechanism of Action

**PLX2853** is an orally bioavailable, non-benzodiazepine, structurally distinct BET inhibitor.[1] The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, play a pivotal role in regulating the transcription of key oncogenes and pro-inflammatory cytokines. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional



machinery to specific gene promoters and enhancers. In myelofibrosis, dysregulated signaling pathways, including the JAK/STAT pathway, lead to a pro-inflammatory state and the expression of genes that drive disease progression.

**PLX2853** competitively binds to the bromodomains of BET proteins, displacing them from chromatin and thereby inhibiting the transcription of their target genes. This leads to the downregulation of critical oncogenes such as MYC and a reduction in the expression of proinflammatory cytokines, which are hallmarks of myelofibrosis.[2][3] Preclinical evidence suggests that BET inhibition can disrupt the inflammatory milieu that contributes to bone marrow fibrosis.[4]

# Preclinical Evaluation of PLX2853 in Myelofibrosis Models

While detailed quantitative data from preclinical studies of **PLX2853** specifically in myelofibrosis models are not extensively published in the public domain, available information from clinical trial disclosures and related publications points to its promising activity.

Preclinical investigations of OPN-2853 have demonstrated a significant capacity to inhibit splenomegaly in a Ba/F3 mouse model.[5][6] Furthermore, in a SET-2 myelofibrosis mouse model, the combination of OPN-2853 with the JAK inhibitor ruxolitinib has been shown to delay disease progression.[5][6] It has also been noted that the combination of a BET inhibitor with ruxolitinib can lead to the elimination of fibrosis in mouse models of myelofibrosis, addressing a key limitation of ruxolitinib monotherapy.[4]

#### In Vitro Activity

Specific IC50 values for **PLX2853** in myelofibrosis-relevant cell lines are not publicly available. However, data from studies in other hematological contexts provide insight into its potency against BET proteins.



| Target | IC50 (nM) | Assay Context                                                                      |
|--------|-----------|------------------------------------------------------------------------------------|
| BRD2   | 19        | Substrate binding assay with engineered BRD2 protein containing both bromodomains. |
| BRD4   | 25        | Substrate binding assay with engineered BRD4 protein containing both bromodomains. |

Table 1: In Vitro Potency of **PLX2853** against BET Proteins. Data from a study in the context of graft-versus-host disease.

#### In Vivo Animal Models

References to preclinical studies in the SET-2 mouse model of myelofibrosis indicate that the combination of OPN-2853 and ruxolitinib delayed disease progression.[5][6] The SET-2 cell line is derived from a patient with essential thrombocythemia that transformed to acute myeloid leukemia and harbors the JAK2 V617F mutation, a common driver mutation in myeloproliferative neoplasms.

Experimental Protocol: SET-2 Mouse Model of Myelofibrosis

A detailed experimental protocol for the specific studies with **PLX2853** is not available. However, a general methodology for establishing and evaluating therapeutic efficacy in a SET-2 xenograft model is as follows:

- Cell Culture: Human SET-2 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Animal Husbandry: Immunocompromised mice (e.g., NOD/SCID or NSG) are housed in a
  pathogen-free facility. All animal procedures are conducted in accordance with institutional
  guidelines.



- Xenograft Implantation: A predetermined number of SET-2 cells (e.g., 1 x 10<sup>6</sup> to 5 x 10<sup>6</sup>) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected intravenously or subcutaneously into recipient mice.
- Treatment Administration: Once tumors are palpable (for subcutaneous models) or at a
  specified time post-injection (for disseminated models), mice are randomized into treatment
  and control groups. PLX2853 and ruxolitinib are administered orally at specified doses and
  schedules. The vehicle used for drug formulation serves as the control.
- Efficacy Assessment:
  - Splenomegaly: Spleen size and weight are measured at the end of the study.
  - Tumor Burden: For subcutaneous models, tumor volume is measured regularly using calipers. For disseminated models, peripheral blood counts and flow cytometry for human CD45+ cells can be performed.
  - Bone Marrow Fibrosis: At necropsy, femurs are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with reticulin or Masson's trichrome to assess the degree of bone marrow fibrosis, which can be graded semi-quantitatively.
  - Survival: Overall survival is monitored and analyzed using Kaplan-Meier curves.
- Statistical Analysis: Data are analyzed using appropriate statistical methods, such as t-tests or ANOVA for continuous variables and log-rank tests for survival data.

## **Clinical Development: The PROMise Trial**

The initial clinical evaluation of **PLX2853** in myelofibrosis is being conducted in the "PROMise" trial (Investigation into the combination of **PLX2853** with ruxolitinib in patients with intermediate-2 or high risk myelofibrosis not receiving an adequate response with ruxolitinib alone).[7] This is a Phase I, multicenter, dose-finding study designed to determine the recommended Phase II dose (RP2D) of **PLX2853** when administered in combination with ruxolitinib.[5][6]

#### **Study Design and Objectives**



- Primary Objective: To determine the RP2D of PLX2853 in combination with ruxolitinib.
- Secondary Objectives: To assess the safety and tolerability of the combination and to evaluate preliminary efficacy, including changes in spleen size and symptom burden.

#### **Patient Population**

The trial enrolls patients with intermediate-2 or high-risk myelofibrosis who have been on a stable dose of ruxolitinib for at least 6 months but have a suboptimal response, as evidenced by persistent splenomegaly.[4]

#### **Treatment Regimen**

Patients receive oral **PLX2853** daily in 21-day cycles in addition to their ongoing ruxolitinib therapy. The study employs a dose-escalation design to identify the maximum tolerated dose. [4]

#### **Preliminary Clinical Data**

Interim analyses of the PROMise trial have indicated that the combination of OPN-2853 and ruxolitinib is generally well-tolerated. Encouraging signals of efficacy have been observed, with spleen responses measured by palpation. In 12 evaluable patients from an early cohort, the median spleen size was reduced from baseline, with spleens becoming non-palpable in 50% of these patients.



| Parameter                   | Finding                                                                                                                                   | Source |
|-----------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|--------|
| Dose Levels of OPN-2853     | 20 mg, 40 mg, and 80 mg daily                                                                                                             | [5][6] |
| Patient Population          | Intermediate-2 or high-risk MF with suboptimal response to ruxolitinib                                                                    | [4]    |
| Preliminary Spleen Response | In 12 evaluable patients,<br>median spleen size was<br>reduced from baseline, with<br>50% having non-palpable<br>spleens after treatment. |        |
| Safety                      | The combination has been reported as well-tolerated.                                                                                      | _      |

Table 2: Summary of Preliminary Clinical Findings from the PROMise Trial.

# Signaling Pathways and Experimental Workflows BET Inhibitor and JAK Inhibitor Synergy in Myelofibrosis

The rationale for combining a BET inhibitor with a JAK inhibitor in myelofibrosis stems from their distinct but complementary mechanisms of action. The JAK/STAT pathway is constitutively active in myelofibrosis, leading to the transcription of genes involved in cell proliferation and inflammation. Ruxolitinib directly inhibits JAK1 and JAK2, thereby dampening this signaling cascade.

BET proteins, particularly BRD4, act as epigenetic readers that regulate the transcription of a broader set of genes, including those downstream of other inflammatory pathways like NF-κB. By inhibiting BRD4, **PLX2853** can suppress the expression of pro-inflammatory cytokines and oncogenes that may not be fully addressed by JAK inhibition alone. This dual targeting of oncogenic signaling and the inflammatory microenvironment is hypothesized to lead to synergistic anti-tumor activity and a more profound and durable clinical response.





Click to download full resolution via product page

Diagram 1: Synergistic Mechanism of PLX2853 and Ruxolitinib in Myelofibrosis.

## **Experimental Workflow for Preclinical Evaluation**

The preclinical assessment of a novel agent like **PLX2853** in myelofibrosis typically follows a structured workflow, from in vitro characterization to in vivo efficacy studies.





Click to download full resolution via product page

Diagram 2: General Preclinical to Clinical Development Workflow for **PLX2853** in Myelofibrosis.



#### **Conclusion and Future Directions**

The initial studies of **PLX2853** in myelofibrosis provide a strong rationale for its continued development, particularly in combination with ruxolitinib. The preclinical data, though not yet fully published, suggest that **PLX2853** can target key pathological features of the disease. The ongoing PROMise clinical trial will be crucial in establishing a safe and effective dose for this combination and will provide further insights into its clinical activity. Future research will likely focus on elucidating the precise molecular mechanisms underlying the synergy between BET and JAK inhibition, identifying predictive biomarkers of response, and potentially expanding the investigation of **PLX2853** to other myeloproliferative neoplasms. As more data from the PROMise trial become available, a clearer picture of the therapeutic potential of **PLX2853** in myelofibrosis will emerge.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Opna Bio Announces 2025 ASH Presentations Highlighting Preclinical Data from Novel Protein Degrader Program and Updated Interim Data from Phase 1 Combination Study of OPN-2853 with Ruxolitinib in Advanced Myelofibrosis Opna Bio [opnabio.com]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. Opna Bio Announces 2024 ASH Presentations Highlighting Interim Data from Phase 1 Combo Study of BET Inhibitor OPN-2853 with Ruxolitinib in Myelofibrosis, and Promising Preclinical Data with EP300/CBP Bromodomain Inhibitor OPN-6602 in Multiple Myeloma -Opna Bio [opnabio.com]
- 6. Interim results from the PROMise study of OPN-2853 with ruxolitinib in myelofibrosis |
   VJHemOnc [vjhemonc.com]
- 7. news.cancerconnect.com [news.cancerconnect.com]



• To cite this document: BenchChem. [Initial Studies of PLX2853 (OPN-2853) in Myelofibrosis: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574676#initial-studies-of-plx2853-in-myelofibrosis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com